molecular formula C21H23ClN4O2S B4620888 2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide

2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide

Cat. No.: B4620888
M. Wt: 431.0 g/mol
InChI Key: YVXDIRXBUWMYHY-UHFFFAOYSA-N
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Description

2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H23ClN4O2S and its molecular weight is 431.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.1230249 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis of Herbicides and Safeners

  • The study by Latli and Casida (1995) discusses the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides, which are important for understanding their metabolism and mode of action in agricultural settings. This research could provide insights into the synthesis and application of similar compounds in agricultural sciences (Latli & Casida, 1995).

Antimicrobial Evaluation of Novel Imines and Thiazolidinones

  • Fuloria et al. (2009) synthesized and evaluated the antimicrobial activity of novel imines and thiazolidinones derived from a chloroacetanilide precursor. This indicates the potential biomedical applications of similar chloroacetamide derivatives in developing new antimicrobial agents (Fuloria et al., 2009).

Metabolism of Chloroacetamide Herbicides

  • Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the toxicological and environmental relevance of these compounds. This research could be related to understanding the metabolic pathways and potential toxicological impacts of similar compounds (Coleman et al., 2000).

NMR Study of a Novel 1,3,4-Oxadiazole Derivative

  • The work by Li Ying-jun (2012) on the NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety offers insights into the structural analysis and characterization techniques that could be applicable to studying the specified chemical compound (Li Ying-jun, 2012).

Chemoselective Acetylation for Antimalarial Drugs

  • The research by Magadum and Yadav (2018) on the chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing intermediates of antimalarial drugs showcases the pharmaceutical applications of acetylation reactions in drug development (Magadum & Yadav, 2018).

Properties

IUPAC Name

2-[[5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c1-4-26-19(12-28-18-9-8-16(22)11-15(18)3)24-25-21(26)29-13-20(27)23-17-7-5-6-14(2)10-17/h5-11H,4,12-13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXDIRXBUWMYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)COC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide

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